molecular formula C15H26N2O3 B6088315 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6088315
M. Wt: 282.38 g/mol
InChI Key: KRBYVJQIRDZROK-UHFFFAOYSA-N
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Description

2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SPI-1005 and has been studied extensively for its biochemical and physiological effects.5]decan-6-one.

Mechanism of Action

The mechanism of action of 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of inflammation and immune responses. By inhibiting this pathway, 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one reduces inflammation and protects against neuronal damage.
Biochemical and Physiological Effects:
2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various neurological disorders. It has also been shown to protect against neuronal damage and improve hearing function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential for the treatment of various neurological disorders. It has also been shown to be safe and well-tolerated in animal studies. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the development of more efficient synthesis methods to reduce the cost of production. Another direction is the study of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps. The first step is the preparation of N-(2-methoxyethyl)-2,2-dimethylpropanamide, which is then reacted with ethyl chloroformate to obtain N-(2-methoxyethyl)-2,2-dimethylpropanamide ethyl carbonate. The next step involves the reaction of N-(2-methoxyethyl)-2,2-dimethylpropanamide ethyl carbonate with 1,2-diaminocyclohexane to obtain the final product, 2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one.

Scientific Research Applications

2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders. It has also been studied for its potential use in the treatment of hearing loss and tinnitus.

properties

IUPAC Name

7-(2-methoxyethyl)-2-(2-methylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-12(2)13(18)17-8-6-15(11-17)5-4-7-16(14(15)19)9-10-20-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBYVJQIRDZROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2(C1)CCCN(C2=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

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